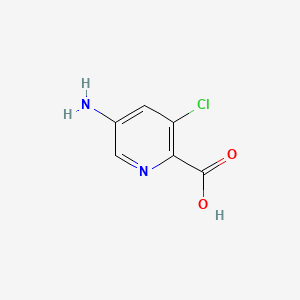

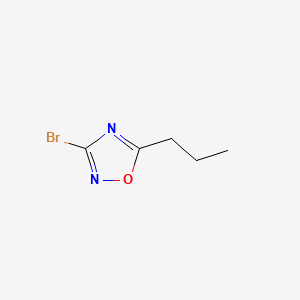

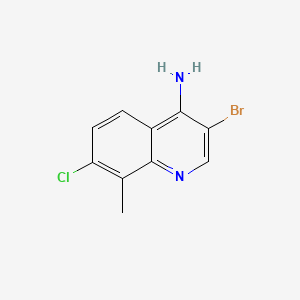

4-Amino-5-bromopyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Amino-5-bromopyridine-2-carboxylic acid” is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using quantum chemical studies at DFT [B3LYP (Becke’s three-parameter (B3) exchange in conjunction with the Lee–Yang-Parr’s (LYP) correlation functional) method with B3LYP/6-311 ++G (d, p), basis set using Gaussian 09 program .Wissenschaftliche Forschungsanwendungen

Applications in Peptide Studies

Compounds like 4-Amino-5-bromopyridine-2-carboxylic acid can be instrumental in the study of peptides. For instance, the spin label amino acid TOAC, a paramagnetic amino acid, has been incorporated into peptides to analyze their backbone dynamics and secondary structure through various spectroscopic methods (Schreier et al., 2012). These techniques can include electron paramagnetic resonance (EPR) spectroscopy, X-ray crystallography, circular dichroism (CD), fluorescence, nuclear magnetic resonance (NMR), and Fourier transform infrared spectroscopy (FT-IR). Such studies are crucial for understanding the interactions of peptides with membranes, proteins, and nucleic acids.

Biocatalyst Inhibition Studies

Carboxylic acids, including derivatives or related compounds, have been studied for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae (Jarboe et al., 2013). Understanding these interactions is key for developing metabolic engineering strategies to enhance microbial robustness, crucial for biotechnological applications.

Liquid-Liquid Extraction and Purification

The extraction of carboxylic acids from aqueous streams, a process relevant for the production of bio-based plastics, has seen significant advancements with the development of new solvents such as ionic liquids (Sprakel & Schuur, 2019). These methods are crucial for the purification and recovery of carboxylic acids in industrial processes.

Role in Synthesis and Medicinal Chemistry

Derivatives of carboxylic acids, such as this compound, often play a critical role in the synthesis of complex molecules for medicinal purposes. For example, bioisosteres of carboxylic acids have been explored for developing drugs with improved pharmacological profiles (Horgan & O’Sullivan, 2021). These efforts underscore the importance of such compounds in drug design and development.

Metathesis Reactions in Synthesis

Compounds featuring amino and carboxylic functionalities are key substrates in metathesis reactions, useful for synthesizing β-amino acid derivatives (Kiss et al., 2018). These synthetic strategies are valuable for producing molecules with significant biological activity, including potential pharmaceuticals.

Biochemische Analyse

Biochemical Properties

It is known that pyridine units, such as the one present in this compound, are common in biologically active molecules Therefore, it can be inferred that 4-Amino-5-bromopyridine-2-carboxylic acid may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its role as an intermediate in organic synthesis , it may influence various cellular processes

Molecular Mechanism

It is known that the bromine unit in the structure can be converted to an aryl group through Suzuki coupling, or to a boron unit through boronization, leading to a series of boron transformations

Eigenschaften

IUPAC Name |

4-amino-5-bromopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUNMLWXXVKEDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)